![molecular formula C20H20N2O5 B2725227 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1219903-63-5](/img/structure/B2725227.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, cyclopropane carbonyl, piperazine, and furan. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Cyclopropane is a type of cycloalkane that is characterized by its strain and reactivity . Piperazine is a type of secondary amine that is often used in the synthesis of pharmaceuticals . Furan is a heterocyclic compound that contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and furan rings would contribute to the aromaticity of the compound, while the cyclopropane ring would introduce strain . The piperazine ring could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Optimization for Antitubercular Activities : A series of cyclopropyl methanones, including compounds structurally related to the chemical , were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant inhibitory effects, highlighting their potential in medicinal chemistry and drug development (Bisht et al., 2010).
Thermal and Optical Studies : Investigations into the thermal and optical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into their stability and behavior under various conditions. These studies are crucial for understanding the applicability of these compounds in different scientific contexts (Karthik et al., 2021).
Synthesis and In Silico Study for Therapeutic Agents : The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their evaluation as potential therapeutic agents demonstrate the relevance of these compounds in drug discovery. These derivatives showed good enzyme inhibitory activity, indicating their potential in treating various diseases (Hussain et al., 2017).
Biological Applications
Antimicrobial Activity : New pyridine derivatives, including compounds with structural similarities to the chemical , have been synthesized and evaluated for antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Neuroprotective Activity : The study of 8-alkylamino-1,4-benzoxazine antioxidants, structurally related to the chemical of interest, showed significant neuroprotective effects in models of brain damage. These findings highlight the potential of such compounds in treating neurological disorders (Largeron et al., 2001).
Synthesis and Antitubercular Activity : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation for antitubercular activity against Mycobacterium tuberculosis strain H37Rv showed several compounds with low MIC (Minimum Inhibitory Concentration) values. This indicates the potential of these compounds in developing new antitubercular drugs (Pancholia et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-11-14(15)13-3-4-16-18(10-13)27-12-26-16)21-5-7-22(8-6-21)20(24)17-2-1-9-25-17/h1-4,9-10,14-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSHBPELVAEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)
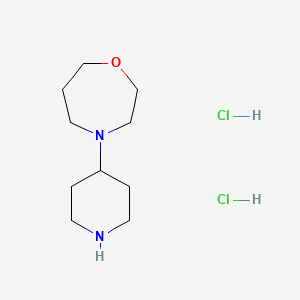
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
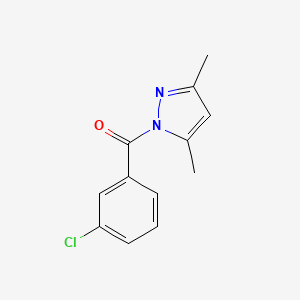
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
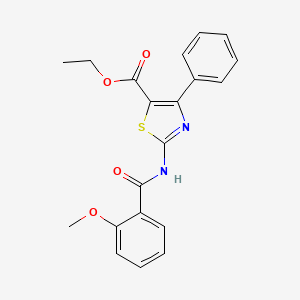
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)
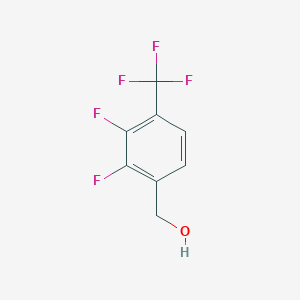
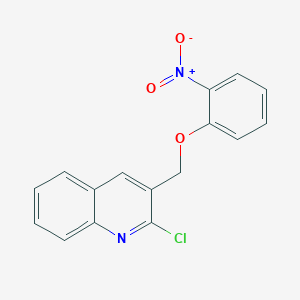
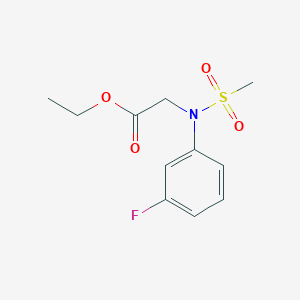
![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)
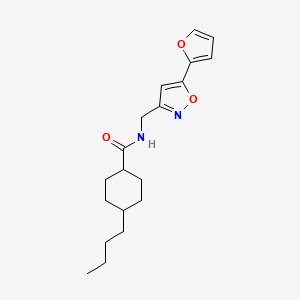
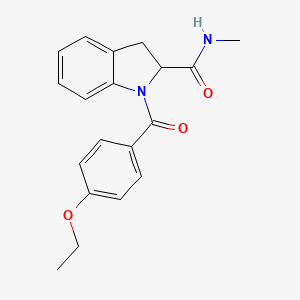
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)
